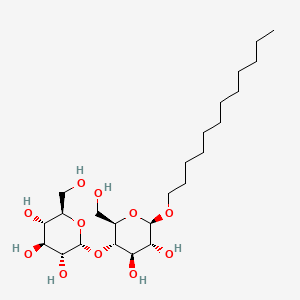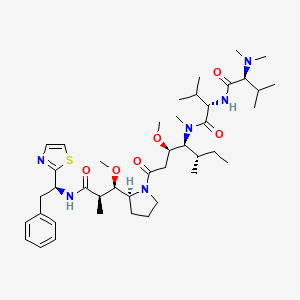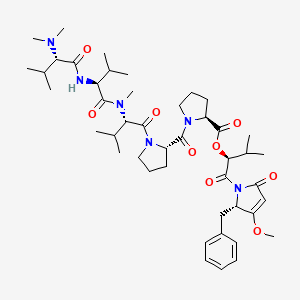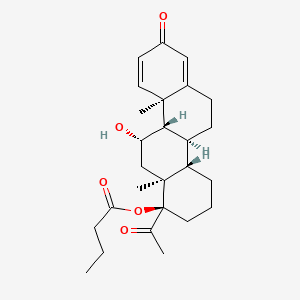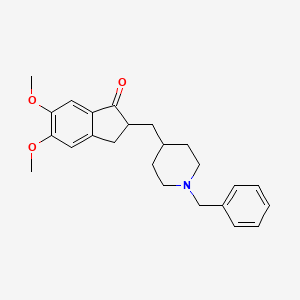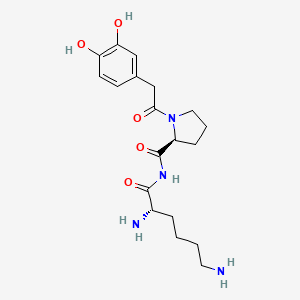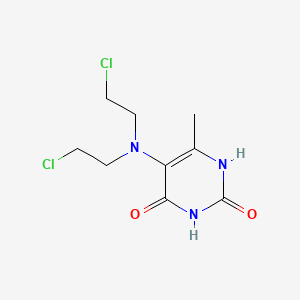
利瑞巴班
科学研究应用
Drinabant 已经在各种科学研究应用中被研究:
化学: 作为 CB1 受体拮抗剂,Drinabant 用于研究探索内源性大麻素系统及其在各种生理过程中的作用。
生物学: 鉴于其对脑功能和行为的潜在影响,它被用于神经疾病的研究。
医学: Drinabant 最初被用于治疗肥胖症、精神分裂症、阿尔茨海默病、帕金森病和尼古丁依赖.
工业: 虽然在工业上没有广泛应用,但其合成和研究有助于开发针对内源性大麻素系统的新药。
作用机制
Drinabant 通过选择性结合并拮抗 CB1 受体来发挥作用。这些受体是内源性大麻素系统的一部分,在调节食欲、情绪、记忆和疼痛感觉方面起着至关重要的作用。 通过阻断 CB1 受体,Drinabant 可以调节这些生理过程,可能减少食欲并影响神经功能 .
生化分析
Biochemical Properties
Drinabant is a selective and potent antagonist of cannabinoid 1 (CB1) receptors . This means it binds to these receptors and blocks their activity. The CB1 receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes including appetite, pain-sensation, mood, and memory .
Cellular Effects
Drinabant has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Drinabant exerts its effects at the molecular level primarily through its interaction with the CB1 receptors. As an antagonist, it binds to these receptors and inhibits their activity . This can lead to changes in gene expression and other downstream effects.
Metabolic Pathways
As a CB1 receptor antagonist, it is likely to interact with enzymes and cofactors involved in the endocannabinoid system .
Subcellular Localization
As a CB1 receptor antagonist, it is likely to be localized to the cell membrane where these receptors are typically found .
准备方法
合成路线及反应条件
Drinabant 通过一个多步骤过程合成,涉及关键中间体的形成。合成始于制备 1-(双(4-氯苯基)甲基)-3-氮杂环丁胺,然后与 3,5-二氟苯磺酰氯反应,得到最终产物。 反应条件通常涉及使用有机溶剂,如二氯甲烷,以及碱,如三乙胺,以促进反应 .
工业生产方法
Drinabant 的工业生产很可能遵循类似的合成路线,但规模更大,并针对产量和纯度进行优化。这将涉及使用工业反应器、连续流动工艺和严格的质量控制措施,以确保最终产品的稳定性和安全性。
化学反应分析
反应类型
Drinabant 会经历各种化学反应,包括:
氧化: Drinabant 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰 Drinabant 中存在的官能团。
取代: 亲核取代反应可以在芳环上发生,尤其是在氯原子邻位和对位。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 在极性溶剂中,氢氧化钠或碳酸钾等试剂是取代反应的典型代表。
主要产品
从这些反应中形成的主要产物取决于所用试剂和具体条件。例如,氧化可能会产生亚砜或砜,而还原可能会导致形成胺或醇。
相似化合物的比较
Drinabant 与其他 CB1 受体拮抗剂(如利莫那班)类似。 它以其特定的化学结构和结合亲和力而区别。
类似化合物
利莫那班: 另一种 CB1 受体拮抗剂,因严重精神副作用而从市场撤回。
Taranabant: 一种具有类似应用的 CB1 受体拮抗剂,但由于不良反应而被中止。
Surinabant: 同类中的另一种化合物,被研究用于类似的治疗用途。
属性
IUPAC Name |
N-[1-[bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2F2N2O2S/c1-32(30,31)29(21-11-19(26)10-20(27)12-21)22-13-28(14-22)23(15-2-6-17(24)7-3-15)16-4-8-18(25)9-5-16/h2-12,22-23H,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQBRKLVEALROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189455 | |
| Record name | Drinabant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AVE-1625 is a selective and potent antagonist of cannabinoid 1 (CB1) receptors having the same mechanism of action as rimonabant. | |
| Record name | AVE-1625 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05750 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
358970-97-5 | |
| Record name | Drinabant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358970-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Drinabant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358970975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drinabant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DRINABANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61S98RLL5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


